1,3-Cyclopentanedione
Overview
Description
1,3-Cyclopentanedione is an organic compound with the molecular formula C₅H₆O₂. It is one of two isomeric cyclopentanediones, the other being 1,2-cyclopentanedione. This compound is characterized by a five-membered ring with two ketone groups at the 1 and 3 positions. The enol form of this compound is more stable than the diketo form, which has been confirmed by X-ray crystallography .
Mechanism of Action
1,3-Cyclopentanedione, also known as Cyclopentane-1,3-dione, is an organic compound with the formula (CH2)3(CO)2 . This compound has been used in various biochemical applications and its mechanism of action is quite interesting.
Target of Action
The primary target of this compound is sulfenic acid proteins . These proteins play a crucial role in various biological processes, including signal transduction, regulation of enzyme activity, and cellular response to oxidative stress .
Mode of Action
This compound interacts with its targets through a process known as Michael addition . This is a chemical reaction where a nucleophile, in this case, a thiol-containing tag or linker, adds to an α,β-unsaturated carbonyl compound, which is the 4-cyclopentene-1,3-dione, the unsaturated derivative of this compound . This interaction results in the selective labeling of sulfenic acid proteins .
Pharmacokinetics
Its small molecular weight (980999 g/mol ) suggests that it may be readily absorbed and distributed within the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By selectively labeling sulfenic acid proteins, it can influence their activity and the cellular processes they regulate .
Preparation Methods
1,3-Cyclopentanedione can be synthesized through the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, an unsaturated derivative of this compound . Industrial production methods typically involve similar hydrogenation processes, ensuring high purity and yield.
Chemical Reactions Analysis
1,3-Cyclopentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopentanediol or other reduced forms.
Substitution: It can participate in substitution reactions, especially at the carbonyl positions, forming various derivatives. Common reagents used in these reactions include hydrogen, zinc, acetic acid, and various oxidizing agents.
Scientific Research Applications
1,3-Cyclopentanedione has several applications in scientific research:
Biology: It is employed in the synthesis of chemical probes for selective labeling of sulfenic acid proteins.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Comparison with Similar Compounds
1,3-Cyclopentanedione is unique due to its stability in the enol form and its versatile reactivity. Similar compounds include:
1,2-Cyclopentanedione: Another isomer with different reactivity and stability.
1,3-Cyclohexanedione: A six-membered ring analogue with similar chemical properties but different reactivity due to ring size.
1,3-Cycloheptanedione: A seven-membered ring analogue with distinct chemical behavior.
These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various chemical and biological applications.
Biological Activity
1,3-Cyclopentanedione (CPD) is a diketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's reactivity with biological molecules, its role as a carboxylic acid isostere, and its antimicrobial properties.
This compound is characterized by its diketone structure, which allows it to participate in various chemical reactions. Notably, it has been shown to react with sulfenic acids in proteins, which are critical for cellular signaling and oxidative stress responses. The reactivity of CPD with cysteine residues in proteins has been studied extensively.
The interaction of CPD with protein sulfenic acids involves the formation of stable adducts. Research indicates that CPD exhibits enhanced reactivity under acidic conditions compared to other diketones like dimedone. For instance, studies using electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) demonstrated that the reaction rate of CPD with sulfenic acids increased significantly at lower pH levels, indicating that the enol form of CPD is likely the primary reactive species in these conditions .
Biological Activity in Drug Design
CPD has been explored as a potential isostere for carboxylic acids in drug design. Isosteres are compounds that have similar physical or chemical properties but differ in structure, making them valuable for modifying drug characteristics without altering biological activity. A study demonstrated that derivatives of CPD could effectively substitute for carboxylic acid functional groups in certain receptor antagonists. For example, a series of mono- and di-substituted cyclopentane-1,3-dione derivatives were synthesized and evaluated for their activity against thromboxane-A2 prostanoid (TP) receptors, yielding promising results with IC50 values comparable to traditional carboxylic acid derivatives .
Table 1: TP Receptor Antagonist Activity of CPD Derivatives
Compound | Human TP IC50 (nM) | Mouse TP IC50 (nM) |
---|---|---|
12 | 61 (+/− 21) | 27 (+/− 11) |
41 | 250 (+/− 33) | 52 (+/− 17) |
42 | 131 (+/− 70) | 3.1 (+/− 3.4) |
43 | 171 (+/− 35) | 9.4 (+/− 8.0) |
Other | >10,000 | >10,000 |
Antimicrobial Properties
Recent studies have also investigated the antimicrobial activity of compounds derived from CPD. These compounds were tested against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of CPD Derivatives
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
---|---|---|
Spiro[benzo[h]quinoline-7,3′-dione] | 6.44 | 6.89 |
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline] | 2.30 | Not tested |
The minimum inhibitory concentration (MIC) values suggest that some CPD derivatives could serve as lead compounds for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Case Studies and Research Findings
Several case studies highlight the utility of CPD in biological research:
- Cysteine Sulfenic Acid Modification : A study focused on the ability of CPD to modify redox-sensitive cysteine residues in proteins involved in oxidative stress signaling pathways. The findings suggest that CPD can serve as a probe for studying oxidative modifications within cellular contexts .
- Drug Development : The application of CPD derivatives in drug design has been explored through various assays assessing their binding affinity and functional activity at target receptors. These studies indicate that CPD can enhance the pharmacological profile of existing drugs by improving their bioavailability and specificity .
Properties
IUPAC Name |
cyclopentane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGSONSNCYTHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191911 | |
Record name | 1,3-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige to light purple powder; [Acros Organics MSDS] | |
Record name | 1,3-Cyclopentanedione | |
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URL | https://haz-map.com/Agents/19243 | |
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CAS No. |
3859-41-4 | |
Record name | 1,3-Cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3859-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Cyclopentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3859-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-CYCLOPENTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98107S5K06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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